molecular formula C15H15FO3 B1598126 4-Fluoro-3',4'-dimethoxybenzhydrol CAS No. 844856-32-2

4-Fluoro-3',4'-dimethoxybenzhydrol

Cat. No.: B1598126
CAS No.: 844856-32-2
M. Wt: 262.28 g/mol
InChI Key: YVYXGDYISKEXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3',4'-dimethoxybenzhydrol is a chemical compound with the molecular formula C15H15FO3 and a molecular weight of 262.28 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3',4'-dimethoxybenzhydrol typically involves the fluorination of 3',4'-dimethoxybenzhydrol using suitable fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3',4'-dimethoxybenzhydrol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce a variety of substituted benzhydrol derivatives, depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3',4'-dimethoxybenzhydrol has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be employed in biochemical assays to study enzyme activities and protein interactions.

  • Industry: It is utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

4-Fluoro-3',4'-dimethoxybenzhydrol is structurally similar to other benzhydrol derivatives, such as 4,4'-dimethoxybenzhydrol and 4-fluoro-4'-methoxybenzhydrol. its unique combination of fluorine and methoxy groups imparts distinct chemical properties that differentiate it from these compounds. These differences can influence its reactivity, stability, and biological activity.

Comparison with Similar Compounds

  • 4,4'-Dimethoxybenzhydrol

  • 4-Fluoro-4'-methoxybenzhydrol

  • 3,4-Dimethoxybenzhydrol

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9,15,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYXGDYISKEXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CC=C(C=C2)F)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374580
Record name 4-Fluoro-3',4'-dimethoxybenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844856-32-2
Record name α-(4-Fluorophenyl)-3,4-dimethoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844856-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3',4'-dimethoxybenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3',4'-dimethoxybenzhydrol
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3',4'-dimethoxybenzhydrol
Reactant of Route 3
Reactant of Route 3
4-Fluoro-3',4'-dimethoxybenzhydrol
Reactant of Route 4
Reactant of Route 4
4-Fluoro-3',4'-dimethoxybenzhydrol
Reactant of Route 5
Reactant of Route 5
4-Fluoro-3',4'-dimethoxybenzhydrol
Reactant of Route 6
Reactant of Route 6
4-Fluoro-3',4'-dimethoxybenzhydrol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.